![molecular formula C13H13FN6 B2517323 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-32-6](/img/structure/B2517323.png)
3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
The compound “3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” belongs to a class of compounds known as 1,2,4-triazolo[4,5-d]pyrimidines . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the compound of interest, often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,5-d]pyrimidines is characterized by a pyrimidine ring fused with a 1,2,4-triazole ring . This structure allows for a broad range of substituents, which can significantly alter the properties and biological activity of the compound .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Applications : The synthesis of various triazolopyrimidin derivatives, including analogs similar to "3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine", has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through multiple pathways, including the reaction of amino triazoles with esters or nitriles, and their chemical structures have been analyzed for potential biological activities (Baklykov et al., 2019; Ulomskiy et al., 2011).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Potential : Studies have demonstrated the antimicrobial and antitumor activities of triazolopyrimidin derivatives. These compounds have shown efficacy against various bacterial strains and cancer cell lines, suggesting their potential as therapeutic agents. The structural modifications of these compounds can significantly influence their biological activities, indicating the importance of the molecular design in developing new pharmaceuticals (Riyadh, 2011; Lahmidi et al., 2019).
Receptor Antagonist Properties
- Adenosine Receptor Antagonists : Triazolopyrimidine derivatives have been identified as promising adenosine receptor antagonists, particularly targeting the A3 adenosine receptor subtype. These compounds exhibit high affinity and selectivity, with potential applications in treating diseases mediated by adenosine receptors. Their binding interactions and selectivity towards receptor subtypes have been thoroughly investigated, contributing to the understanding of adenosine receptor pharmacology (Federico et al., 2018).
Mechanism of Action
Future Directions
Future research could focus on synthesizing “3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” and studying its properties and biological activity. Given the interest in 1,2,4-triazolo[4,5-d]pyrimidines as potential pharmaceutical agents , this compound could be of interest in drug discovery studies.
properties
IUPAC Name |
3-ethyl-N-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6/c1-2-20-13-11(18-19-20)12(16-8-17-13)15-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWZYWUVIYSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
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